molecular formula C21H19N3O4S2 B14966225 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14966225
M. Wt: 441.5 g/mol
InChI Key: XAQMQHMRKBOOAB-UHFFFAOYSA-N
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Description

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by the reaction of o-phenylenediamine with sulfur dioxide and an appropriate oxidizing agent. This step forms the core benzothiadiazine-1,1-dioxide structure.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached to the benzothiadiazine ring via a thiol-ene reaction, using a thiol derivative and a suitable radical initiator.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base.

    Attachment of the Furan Ring: The final step involves the attachment of the furan ring through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the benzothiadiazine ring, potentially converting the dioxide to a mono-oxide or fully reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiadiazine derivatives.

    Substitution: Substituted benzyl and furan derivatives.

Scientific Research Applications

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The benzothiadiazine ring is known to modulate ion channels and receptors, while the furan and acetamide groups contribute to binding affinity and specificity. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Shares the core benzothiadiazine structure but lacks the benzyl and furan groups.

    4-benzyl-1,2,4-benzothiadiazine-1,1-dioxide: Similar structure but without the sulfanyl and acetamide groups.

    N-(furan-2-ylmethyl)acetamide: Contains the furan and acetamide groups but lacks the benzothiadiazine ring.

Uniqueness

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of the benzothiadiazine ring, benzyl group, sulfanyl group, furan ring, and acetamide group

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19N3O4S2/c25-20(22-13-17-9-6-12-28-17)15-29-21-23-30(26,27)19-11-5-4-10-18(19)24(21)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,22,25)

InChI Key

XAQMQHMRKBOOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC(=O)NCC4=CC=CO4

Origin of Product

United States

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